4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of benzothiazoles, including compounds closely related to 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, has been a subject of interest due to their potential applications in various fields. A study by Ćaleta et al. (2008) details the synthesis of novel benzothiazoles through multistep synthesis. The structural characteristics were analyzed using IR, 1H- and 13C-NMR spectroscopy, alongside single-crystal X-ray diffraction. This meticulous structural analysis aids in understanding the physicochemical properties of such compounds, which is crucial for their application in scientific research (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).
Antimicrobial Activities
One of the key applications of benzothiazole derivatives is in the development of antimicrobial agents. Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, demonstrating significant in vitro antibacterial activities against various microorganisms. This research highlights the potential of benzothiazole compounds in combating bacterial infections, offering a promising avenue for new antimicrobial drug development (Obasi, Oruma, Al-Swaidan, Ramasami, Ezeorah, & Ochonogor, 2017).
Anticancer Potential
The search for new anticancer agents has led to the exploration of benzothiazole derivatives. Yılmaz et al. (2015) synthesized indapamide derivatives, including compounds with a benzothiazole moiety, and evaluated their proapoptotic activities on melanoma cell lines. One particular compound demonstrated significant growth inhibition, underscoring the anticancer potential of benzothiazole derivatives. This line of research is critical for developing novel therapeutic agents against cancer (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives and assessed their efficiency in protecting steel against corrosion in acidic environments. The study revealed that these compounds offer excellent corrosion inhibition, attributing their performance to the ability to form stable adsorptive layers on metal surfaces. Such findings are valuable for industries seeking to mitigate corrosion-related damages (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Properties
IUPAC Name |
4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNFRXBZLLWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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